4-Bromo-2-(difluoromethyl)benzo[d]oxazole
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Overview
Description
4-Bromo-2-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 2-position. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluorobenzoic acid with suitable reagents to introduce the difluoromethyl group and form the benzoxazole ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoxazoles .
Scientific Research Applications
4-Bromo-2-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(4-Bromophenyl)benzo[d]oxazole
- 4-Bromo-2-fluorobenzoic acid
- 2-(Difluoromethyl)benzo[d]oxazole
Uniqueness
4-Bromo-2-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-2-1-3-5-6(4)12-8(13-5)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTRNZSXSSNHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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